molecular formula C12H19N B8694783 2-Phenylhexan-2-amine

2-Phenylhexan-2-amine

Cat. No.: B8694783
M. Wt: 177.29 g/mol
InChI Key: CNFNXDFPHOSBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylhexan-2-amine (C₁₂H₁₇N) is a secondary amine featuring a hexane backbone with a phenyl group and an amine moiety at the second carbon. The ester derivative has a molecular weight of 221.3 g/mol, a predicted density of 1.039 g/cm³, and a boiling point of ~306.6°C . Hydrolysis of the ester group would yield this compound, which is hypothesized to exhibit lower molecular weight (179.3 g/mol) and altered physicochemical properties due to reduced polarity.

However, its safety profile and reactivity require further investigation.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-phenylhexan-2-amine

InChI

InChI=1S/C12H19N/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3

InChI Key

CNFNXDFPHOSBHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing 2-Phenylhexan-2-amine involves the reductive amination of a suitable ketone or aldehyde with an amine. For instance, the reaction of butylbenzyl ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride can yield the desired amine.

    Leuckart Reaction: Another method involves the Leuckart reaction, where the corresponding ketone is reacted with formamide and then reduced to form the amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Butyl-alpha-methylbenzylamine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

Alpha-Butyl-alpha-methylbenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Phenylhexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Research Findings and Gaps

  • Analytical Characterization : Techniques like GC/MS and NMR (used for deschloroketamine in ) are essential for verifying this compound’s purity and structure .
  • Pharmacological Potential: No direct data exists, but structural analogs suggest roles in central nervous system targeting or enzyme inhibition.

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